2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinazoline moiety, which is known for its diverse biological activities, and a cyclobutanol group, which adds to its chemical versatility.
Scientific Research Applications
2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for the study and application of “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their potential biological activities. Given the diverse set of biological activities exhibited by quinazoline and quinazolinone derivatives , these compounds could be investigated as potential therapeutic agents for various diseases.
Mechanism of Action
Target of Action
The primary target of 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is currently unknown. Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) .
Mode of Action
It’s possible that it interacts with its target in a similar way to other quinazoline derivatives, which inhibit ulk1 .
Biochemical Pathways
Inhibition of ulk1 by quinazoline derivatives can affect autophagy, a cellular process involved in the degradation and recycling of cytoplasmic constituents .
Pharmacokinetics
The compound’s molecular weight (22366) and physical form (powder) suggest that it may have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol typically involves the reaction of 6-chloroquinazoline with cyclobutanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol: This compound has a similar quinazoline structure but with an ethan-1-ol group instead of a cyclobutanol group.
2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol: This compound features a cyclopentan-1-ol group and a methylamino substitution, making it structurally similar but with different chemical properties.
Uniqueness
2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is unique due to its combination of a quinazoline moiety and a cyclobutanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(6-chloroquinazolin-4-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-7-1-2-9-8(5-7)12(15-6-14-9)16-10-3-4-11(10)17/h1-2,5-6,10-11,17H,3-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEXJWBZDZDENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=C2C=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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